![molecular formula C22H20Cl2N2O5 B2690034 Ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-54-8](/img/structure/B2690034.png)
Ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate is a chemical compound with the linear formula C16H14Cl2N2O3 . It has a molecular weight of 353.208 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C16H14Cl2N2O3 . This indicates that the molecule is composed of 16 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .Scientific Research Applications
Selective Inhibition of SF-1
Potent, Selective, and Cell Penetrant Inhibitors of SF-1 by Functional Ultra-High-Throughput Screening - This study identifies ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate (SID7969543) and a related compound as potent inhibitors of the steroidogenic factor 1 (SF-1), a transcription factor with therapeutic potential. These inhibitors were discovered through an ultra-high-throughput screening process and showed high selectivity and cell penetration capabilities, with IC50 values in the nanomolar range, making them valuable tools for investigating SF-1's therapeutic implications (Madoux et al., 2008).
Structural and Synthetic Chemistry
Crystal Structure, Hirshfeld Surface Analysis, and DFT Studies - Research on ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, a compound with a similar structural framework, provides insight into the crystal structure and electronic properties of related compounds. This study highlights the importance of such compounds in understanding molecular interactions and stability, offering a foundation for the design of new materials and drugs (Filali Baba et al., 2019).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate - A study by Asghari et al. (2014) explores the synthesis and antimicrobial activity of compounds related to ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate. The synthesized compounds demonstrated moderate effectiveness against both Gram-positive and Gram-negative bacteria, with the highest activity observed against Pseudomonas aeruginosa, showcasing the potential of such compounds in developing new antimicrobial agents (Asghari, Ramezani, & Mohseni, 2014).
Molecular Docking and Biological Potentials
Synthesis, Molecular Docking, Biological Potentials, and Structure Activity Relationship of New Quinazoline and Quinazoline-4-one Derivatives - This research highlights the synthesis of new derivatives related to ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate and their evaluation as potential inhibitors for VEGFR-2 and EGFR tyrosine kinases. The study provides valuable insights into the compound's mechanism of action and its potential as a dual inhibitor for targeting cancer pathways, underscoring the importance of structural modifications to enhance biological activity (Borik & Hussein, 2021).
Safety and Hazards
Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O5/c1-3-30-22(29)13(2)31-19-6-4-5-16-15(19)9-10-26(21(16)28)12-20(27)25-14-7-8-17(23)18(24)11-14/h4-11,13H,3,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCCONCBJWVVDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

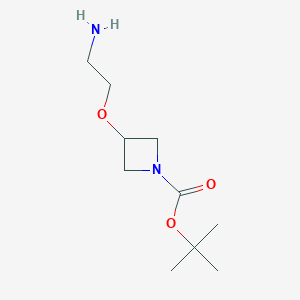
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2689953.png)
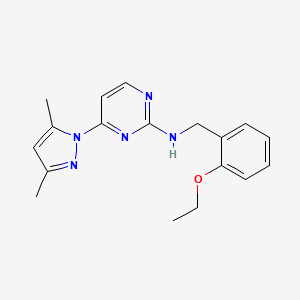
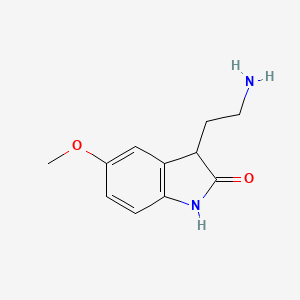


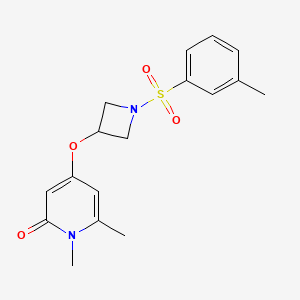

![(Spiro[2.3]hex-1-ylmethyl)amine](/img/structure/B2689964.png)
![N-(4-chlorophenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2689965.png)
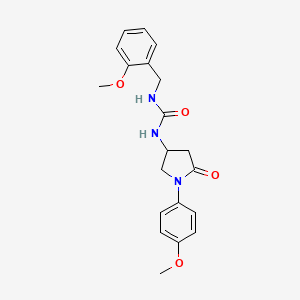


![5-[(2-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2689974.png)